
(2S)-1,1-Difluoro-4-phenylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1,1-Difluoro-4-phenylbutan-2-ol is an organic compound characterized by the presence of two fluorine atoms, a phenyl group, and a hydroxyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-Difluoro-4-phenylbutan-2-ol typically involves the use of fluorinating agents to introduce the fluorine atoms into the molecule. One common method is the nucleophilic substitution reaction where a precursor compound, such as 4-phenylbutan-2-one, is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification methods to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1,1-Difluoro-4-phenylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1,1-difluoro-4-phenylbutan-2-one, while reduction could produce 1,1-difluoro-4-phenylbutane.
Wissenschaftliche Forschungsanwendungen
(2S)-1,1-Difluoro-4-phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (2S)-1,1-Difluoro-4-phenylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its activity in biological systems. The specific pathways involved depend on the context of its application, whether in enzymatic reactions or receptor binding studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Difluoro-2-phenylethanol
- 1,1-Difluoro-3-phenylpropan-2-ol
- 1,1-Difluoro-4-phenylbutane
Uniqueness
(2S)-1,1-Difluoro-4-phenylbutan-2-ol is unique due to its specific stereochemistry and the position of the fluorine atoms This configuration can result in distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
145299-87-2 |
|---|---|
Molekularformel |
C10H12F2O |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
1,1-difluoro-4-phenylbutan-2-ol |
InChI |
InChI=1S/C10H12F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 |
InChI-Schlüssel |
MXIFGPYCPAUIIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(C(F)F)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(C(F)F)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365938.png)
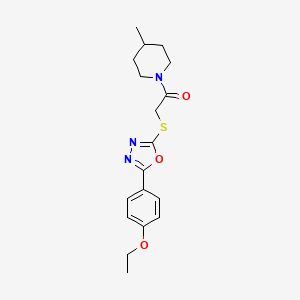

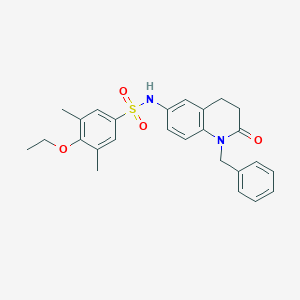
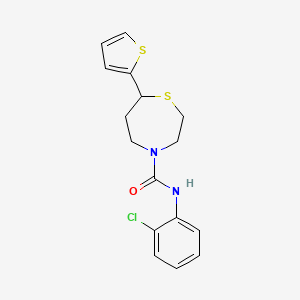
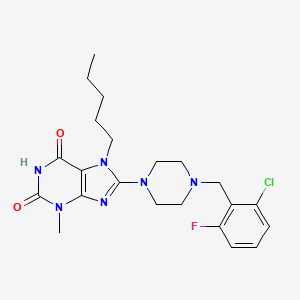
![5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B2365947.png)
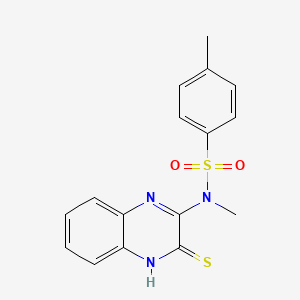
![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)
![3-Amino-1-[4-(propan-2-yl)phenyl]thiourea](/img/structure/B2365956.png)
![ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)
![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)

